1,2,3-Propanetriol, 1-(4-hydroxyphenyl)-, (1R,2S)-rel-
Description
1,2,3-Propanetriol, 1-(4-hydroxyphenyl)-, (1R,2S)-rel- is a glycerol derivative substituted with a 4-hydroxyphenyl group at the C1 position. Its relative stereochemistry ((1R,2S)-rel-) suggests a specific spatial arrangement of hydroxyl groups on the propanetriol backbone. This compound likely exhibits three hydroxyl groups (two from glycerol, one from the aromatic substituent), contributing to high hydrophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
(1S,2R)-1-(4-hydroxyphenyl)propane-1,2,3-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8-13H,5H2/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMSJCVOBYTYTE-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]([C@@H](CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227059 | |
| Record name | rel-(1R,2S)-1-(4-Hydroxyphenyl)-1,2,3-propanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25743-67-3 | |
| Record name | rel-(1R,2S)-1-(4-Hydroxyphenyl)-1,2,3-propanetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25743-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S)-1-(4-Hydroxyphenyl)-1,2,3-propanetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201227059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,2,3-Propanetriol, 1-(4-hydroxyphenyl)-, (1R,2S)-rel- (CAS Number: 155748-73-5) is a compound characterized by its unique structural features and potential biological activities. This article explores its chemical properties, biological activities, and therapeutic potentials based on diverse research findings.
- Molecular Formula : CHO
- Molecular Weight : 184.19 g/mol
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 455.9 ± 40.0 °C at 760 mmHg
- Flash Point : 234.7 ± 21.9 °C
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 184.19 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 455.9 ± 40.0 °C |
| Flash Point | 234.7 ± 21.9 °C |
Antioxidant Properties
Research indicates that compounds similar to 1,2,3-Propanetriol exhibit significant antioxidant activity. A study showed that phenolic compounds can scavenge free radicals effectively, thereby protecting cells from oxidative stress .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly inhibited the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E in lipopolysaccharide (LPS)-stimulated macrophages . This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
A homologous series of compounds related to this structure has been tested against various pathogens, including gram-positive and gram-negative bacteria. These studies revealed that certain derivatives possess notable antimicrobial properties .
Study on Anti-inflammatory Activity
In a study conducted by researchers at Yonsei University, the anti-inflammatory effects of a related compound were evaluated in RAW 264.7 cells and zebrafish larvae models. The results indicated a significant reduction in LPS-induced inflammation markers, suggesting therapeutic potential for inflammatory conditions .
Antioxidant Activity Evaluation
Another study focused on the antioxidant capabilities of phenolic compounds similar to 1,2,3-Propanetriol. The findings highlighted their ability to protect cellular components from oxidative damage, which is crucial in preventing chronic diseases associated with oxidative stress .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of the compound has been assessed using predictive models:
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | + (88.15%) |
| Blood Brain Barrier | - (65.00%) |
| Human Oral Bioavailability | + (75.71%) |
These values indicate a favorable absorption profile for potential oral administration while also suggesting limited penetration across the blood-brain barrier.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
a) Epitrametol (1,2-Propanediol, 1-(3-chloro-4-methoxyphenyl)-, (1R,2R)-rel-)
- Structure : Contains a 1,2-propanediol backbone with a 3-chloro-4-methoxyphenyl substituent.
- Key Differences :
- One fewer hydroxyl group compared to the target compound.
- Chlorine and methoxy substituents on the aromatic ring (vs. a single hydroxyl in the target).
- Stereochemistry: (1R,2R)-rel- vs. (1R,2S)-rel-.
- Physicochemical Data: Property Value Molecular Formula C₁₀H₁₃ClO₃ Molecular Weight 216.66 g/mol XlogP 1.4 Hydrogen Bond Donors 2 Topological Polar SA 49.7 Ų Source:
b) threo-Syringylglycerol (1,2,3-Propanetriol, 1-(4-hydroxy-3,5-dimethoxyphenyl)-, (1R,2R)-rel-)
- Structure : Features a propanetriol backbone with a 4-hydroxy-3,5-dimethoxyphenyl group.
- Key Differences :
- Additional methoxy groups at positions 3 and 5 on the aromatic ring.
- Stereochemistry: (1R,2R)-rel- vs. (1R,2S)-rel-.
Physicochemical Data :
Property Value Molecular Formula C₁₁H₁₆O₆ Molecular Weight 244.24 g/mol XlogP -0.7 (estimated)
Backbone and Substitution Patterns
a) 1,2,3-Propanetriol, 1-(2-quinoxalinyl)
- Structure: Propanetriol substituted with a quinoxalinyl group.
- Key Differences: Aromatic substituent is a nitrogen-containing heterocycle (quinoxaline) instead of a hydroxyphenyl group. Likely higher lipophilicity due to the heteroaromatic system. Source:
b) 2-Amino-1-(4-nitrophenyl)-1,3-propanediol (1R,2R)-rel-
- Structure: 1,3-Propanediol with an amino group at C2 and a 4-nitrophenyl substituent.
- Key Differences: Nitro group introduces strong electron-withdrawing effects. Amino group increases basicity and alters hydrogen-bonding capacity. Property Value Molecular Formula C₉H₁₂N₂O₄ Molecular Weight 212.18 g/mol Hydrogen Bond Donors 3 Source:
Stereochemical Comparisons
rel-(1R,2S)-Cyclopropane-1,2-dicarboxylic Acid :
- Structure : Cyclopropane ring with two carboxylic acid groups.
- Relevance : Highlights the impact of stereochemistry ((1R,2S)-rel-) on molecular properties. The cyclopropane ring induces strain, contrasting with the flexible propanetriol backbone of the target compound.
Property Value Molecular Formula C₅H₆O₄ Molecular Weight 130.10 g/mol Melting Point 139–140°C
Research Findings and Implications
Hydrogen Bonding and Solubility: The target compound’s three hydroxyl groups and aromatic phenol enhance water solubility compared to Epitrametol (two hydroxyls) . Methoxy groups in threo-syringylglycerol reduce polarity, increasing logP compared to the target compound .
Stereochemical Effects :
- The (1R,2S)-rel- configuration may influence binding to chiral biological targets (e.g., enzymes), differentiating it from (1R,2R)-rel- analogs like Epitrametol .
Substituent Reactivity: Nitro and amino groups in related compounds () confer distinct reactivity (e.g., redox activity), absent in the hydroxyphenyl-substituted target compound.
Preparation Methods
Stereoselective Carboligation with Thiamine Diphosphate-Dependent Enzymes
The synthesis begins with carboligation of 4-hydroxybenzaldehyde using thiamine diphosphate (ThDP)-dependent enzymes such as benzaldehyde lyase (BAL) or benzoylformate decarboxylase (BFD). These enzymes catalyze the formation of (R)- or (S)-2-hydroxy-1-(4-hydroxyphenyl)propan-1-one (HPP) via benzoin condensation. For example:
Oxidoreduction to Triol Stereoisomers
The HPP intermediate is reduced to the triol using alcohol dehydrogenases (ADHs):
Table 1: Enzymatic Oxidoreduction Performance
| Enzyme | Substrate | Cosubstrate | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| LbADH | (S)-HPP | 1,5-Pentanediol | (1S,2S)-triol | 82 | 98 |
| RADH | (R)-HPP | 2-Propanol | (1R,2R)-triol | 99 | 99 |
Optimization of cosubstrates (e.g., 1,5-pentanediol vs. 2-propanol) enhances NADPH regeneration, achieving product concentrations up to 420 mM.
Asymmetric Dihydroxylation of Styrene Derivatives
Sharpless Dihydroxylation
Styrene derivatives bearing a 4-hydroxyphenyl group undergo asymmetric dihydroxylation using AD-mix reagents:
Epoxidation and Ring-Opening
Epoxidation of 4-hydroxystyrene derivatives with mCPBA, followed by acid-catalyzed ring-opening, installs the third hydroxyl group:
-
Epoxide intermediate : Formed in 85% yield with trans selectivity.
-
Ring-opening : Achieved using H2O/H+ to yield (1R,2S)-triol.
Multi-Step Organic Synthesis with Protecting Groups
Silyl Protection Strategy
The phenolic -OH group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during subsequent steps:
Table 2: Protection-Deprotection Efficiency
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| TBS protection | TBSCl, imidazole | 95 | 98 |
| Deprotection | TBAF | 90 | 99 |
Kinetic Resolution via Lipase Catalysis
Enantioselective Acetylation
Racemic triol mixtures are resolved using immobilized lipases (e.g., CAL-B):
Solvent Optimization
Reactions in tert-amyl alcohol improve enzyme stability, achieving 80% conversion in 12 h.
Challenges and Optimizations
Stereochemical Purity
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
